molecular formula C14H14F4N2O3 B10980722 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

Cat. No.: B10980722
M. Wt: 334.27 g/mol
InChI Key: HEJJJZOMRCRHSU-UHFFFAOYSA-N
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Description

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and hydroxy groups, and an ethanone moiety attached to a methoxyphenyl group

Preparation Methods

The synthesis of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfone.

    Attachment of the ethanone moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of difluoromethyl and hydroxy substitutions on biological activity.

Mechanism of Action

The mechanism of action of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The difluoromethyl groups may enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the methoxyphenyl group may interact with hydrophobic pockets in the target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone include:

    1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(3,4-dichlorophenyl)ethanone: This compound has a dichlorophenyl group instead of a methoxyphenyl group, which may alter its chemical and biological properties.

    1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-ethoxyphenyl)ethanone: The ethoxy group in this compound may affect its reactivity and interactions with biological targets.

    1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-hydroxyphenyl)ethanone: The presence of an additional hydroxy group can influence the compound’s solubility and hydrogen bonding capabilities.

Properties

Molecular Formula

C14H14F4N2O3

Molecular Weight

334.27 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H14F4N2O3/c1-23-9-4-2-8(3-5-9)6-11(21)20-14(22,13(17)18)7-10(19-20)12(15)16/h2-5,12-13,22H,6-7H2,1H3

InChI Key

HEJJJZOMRCRHSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

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